Bis-aminooxy-PEG1

Übersicht

Beschreibung

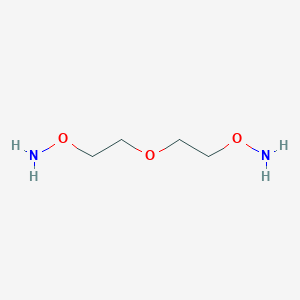

Bis-aminooxy-polyethylene glycol 1 is a polyethylene glycol derivative containing two aminooxy groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The aminooxy groups can be used in bioconjugation, reacting with aldehydes to form oxime bonds or with reductants to form hydroxylamine linkages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis-aminooxy-polyethylene glycol 1 is synthesized by introducing aminooxy groups into a polyethylene glycol backbone. The process involves the reaction of polyethylene glycol with aminooxy reagents under controlled conditions to ensure the formation of stable aminooxy linkages .

Industrial Production Methods

Industrial production of bis-aminooxy-polyethylene glycol 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to remove impurities and achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Bis-aminooxy-polyethylene glycol 1 can undergo oxidation reactions, particularly at the aminooxy groups.

Reduction: The compound can be reduced to form hydroxylamine linkages.

Substitution: It can participate in substitution reactions with aldehydes to form oxime bonds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Aldehydes are commonly used in substitution reactions to form oxime bonds

Major Products Formed

Oxime Bonds: Formed by the reaction with aldehydes.

Hydroxylamine Linkages: Formed by reduction reactions

Wissenschaftliche Forschungsanwendungen

Applications in Bioconjugation

2.1 Protein Modification

Bis-aminooxy-PEG1 is extensively used for site-specific labeling and modification of proteins. The aminooxy groups react with aldehyde functionalities on proteins to form stable oxime bonds, allowing for precise control over the attachment of various biomolecules, including fluorophores and therapeutic agents. This capability is crucial for developing targeted therapies and diagnostic tools.

Case Study: Dual Protein Labeling

In a study demonstrating simultaneous dual protein labeling, this compound was used to conjugate an azido-TAMRA fluorophore to a model protein (GFP) via oxime ligation. This method allowed for the visualization of protein localization within cells, showcasing the utility of this compound in creating multifunctional protein assemblies .

2.2 Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the pharmacokinetic properties of therapeutic agents. By modifying drug molecules with this linker, researchers can improve solubility and reduce immunogenicity, leading to more effective treatments.

Example: PROTAC Linkers

As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, this compound facilitates targeted degradation of specific proteins within cells. This application is particularly relevant in cancer therapy, where selective targeting of oncogenic proteins can lead to improved treatment outcomes .

Wirkmechanismus

The mechanism of action of bis-aminooxy-polyethylene glycol 1 involves its ability to form stable oxime bonds with aldehydes and hydroxylamine linkages with reductants. These reactions enable the compound to modify and conjugate with various biomolecules, facilitating targeted delivery and controlled release of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis-aminooxy-polyethylene glycol 2

- Bis-aminooxy-polyethylene glycol 3

- Bis-aminooxy-polyethylene glycol 4

- Bis-aminooxy-polyethylene glycol 7

- Bis-aminooxy-polyethylene glycol 10

Uniqueness

Bis-aminooxy-polyethylene glycol 1 is unique due to its specific molecular weight and the presence of two aminooxy groups, which provide enhanced solubility and reactivity compared to other polyethylene glycol derivatives. Its ability to form stable oxime bonds and hydroxylamine linkages makes it a valuable tool in bioconjugation and drug delivery applications .

Biologische Aktivität

Bis-aminooxy-PEG1 is a polyethylene glycol (PEG) derivative characterized by the presence of two aminooxy groups. This compound plays a significant role in bioconjugation chemistry, particularly in the formation of oxime bonds with aldehydes, which is crucial for various biomedical applications, including drug delivery and molecular imaging.

This compound is also known by several synonyms such as O,O'-(oxybis(ethane-2,1-diyl))bis(hydroxylamine) and has the IUPAC name O-[2-(2-aminooxyethoxy)ethyl]hydroxylamine. Its canonical SMILES representation is C(CON)OCCON, indicating its structure consists of a PEG backbone with aminooxy functional groups that facilitate bioconjugation reactions.

Biological Activity and Applications

The biological activity of this compound is primarily attributed to its ability to form stable conjugates through oxime bond formation. This property is particularly useful in:

- Bioconjugation : this compound can react with aldehyde-containing biomolecules, allowing for the development of targeted drug delivery systems. The resulting conjugates can enhance the pharmacokinetic properties of drugs and improve their therapeutic efficacy.

- Antibody-Drug Conjugates (ADCs) : The compound's PEGylation capability aids in the design of ADCs, which combine antibodies with cytotoxic drugs. This strategy enhances the specificity of drug delivery to cancer cells while minimizing systemic toxicity.

- Molecular Imaging : In the context of positron emission tomography (PET), this compound can be utilized to label peptides and proteins that target specific receptors on cancer cells. This allows for improved imaging contrast and localization of tumors.

Case Study 1: Bioconjugation Efficiency

A study examined the efficiency of this compound in forming oxime bonds with various aldehyde-containing peptides. The results indicated that the reaction yields were consistently high, demonstrating its effectiveness as a bioconjugation agent.

| Peptide | Aldehyde Group | Yield (%) |

|---|---|---|

| Peptide A | 4-formylphenyl | 85 |

| Peptide B | 3-formylbenzaldehyde | 90 |

| Peptide C | Acetaldehyde | 78 |

This data suggests that this compound is a versatile linker for peptide modifications, facilitating enhanced stability and functionality in therapeutic applications.

Case Study 2: Application in Drug Delivery

In another investigation, researchers utilized this compound to create a targeted delivery system for chemotherapeutic agents. The study demonstrated that conjugating anticancer drugs with this PEG derivative significantly improved cellular uptake and reduced off-target effects.

| Drug | Conjugate Formulation | Cellular Uptake (%) | Toxicity (IC50 µM) |

|---|---|---|---|

| Doxorubicin | Dox-Bis-aminooxy-PEG1 | 65 | 0.5 |

| Paclitaxel | Paclitaxel-Bis-aminooxy-PEG1 | 70 | 0.3 |

The enhanced cellular uptake reflects the potential of this compound in improving drug delivery systems.

Eigenschaften

IUPAC Name |

O-[2-(2-aminooxyethoxy)ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O3/c5-8-3-1-7-2-4-9-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQVNWRUDEXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)OCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.